3-Deoxygalanthamine
3-Deoxygalanthamine
Brand Name:
Vulcanchem
CAS No.:
312920-69-7
VCID:
VC20871791
InChI:
InChI=1S/C17H21NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h4,6-8,14H,3,5,9-11H2,1-2H3/t14-,17-/m0/s1
SMILES:
CN1CCC23C=CCCC2OC4=C(C=CC(=C34)C1)OC
Molecular Formula:
C17H21NO2
Molecular Weight:
271.35 g/mol
3-Deoxygalanthamine
CAS No.: 312920-69-7
Cat. No.: VC20871791
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312920-69-7 |
|---|---|
| Molecular Formula | C17H21NO2 |
| Molecular Weight | 271.35 g/mol |
| IUPAC Name | (1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene |
| Standard InChI | InChI=1S/C17H21NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h4,6-8,14H,3,5,9-11H2,1-2H3/t14-,17-/m0/s1 |
| Standard InChI Key | UKUVCVJKXPDUPB-YOEHRIQHSA-N |
| Isomeric SMILES | CN1CC[C@@]23C=CCC[C@@H]2OC4=C(C=CC(=C34)C1)OC |
| SMILES | CN1CCC23C=CCCC2OC4=C(C=CC(=C34)C1)OC |
| Canonical SMILES | CN1CCC23C=CCCC2OC4=C(C=CC(=C34)C1)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator